Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1329488-43-8
VCID: VC0139540
InChI: InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H/i9D2,10D2,13D;
SMILES: CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl
Molecular Formula: C14H24ClNO2
Molecular Weight: 278.832

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride

CAS No.: 1329488-43-8

Cat. No.: VC0139540

Molecular Formula: C14H24ClNO2

Molecular Weight: 278.832

* For research use only. Not for human or veterinary use.

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride - 1329488-43-8

Specification

CAS No. 1329488-43-8
Molecular Formula C14H24ClNO2
Molecular Weight 278.832
IUPAC Name 1,1,2,3,3-pentadeuterio-1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H/i9D2,10D2,13D;
Standard InChI Key WTAGQQCLTMPPPT-SUKSBMJQSA-N
SMILES CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl

Introduction

Chemical Identity and Structure

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is a deuterated impurity of betaxolol, characterized by the replacement of five hydrogen atoms with deuterium atoms. This strategic labeling creates a compound with identical chemical behavior but different mass, allowing for its use in pharmaceutical analysis and quality control processes.

Chemical Properties

The compound possesses specific chemical identifiers and properties that distinguish it from related substances. The primary characteristics of Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride are summarized in Table 1.

Table 1: Chemical Properties of Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride

PropertyValue
CAS Number1329488-43-8
Molecular FormulaC14H24ClNO2
Molecular Weight278.832 g/mol
IUPAC Name1,1,2,3,3-pentadeuterio-1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChIInChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H/i9D2,10D2,13D;
Standard InChIKeyWTAGQQCLTMPPPT-SUKSBMJQSA-N
SMILESCCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl

Structural Comparison

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride differs structurally from betaxolol by the absence of the cyclopropylmethoxy group at the 4-position and the incorporation of five deuterium atoms. The compound contains a 4-ethylphenoxy moiety instead of the 4-(2-cyclopropylmethoxy)ethylphenoxy group found in betaxolol, while maintaining the core beta-blocker pharmacophore. Additionally, five hydrogen atoms have been replaced with deuterium, creating a stable isotope-labeled analog.

Relationship to Betaxolol

To fully understand Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride, it is essential to examine its relationship to the parent compound, betaxolol.

Betaxolol Overview

Betaxolol is a cardioselective beta-1 adrenergic receptor blocker primarily used in treating hypertension and glaucoma . It functions by selectively blocking catecholamine stimulation of beta-1 adrenergic receptors in the heart and vascular smooth muscle, resulting in reduced heart rate, cardiac output, and blood pressure . The drug can also compete with beta-2 adrenergic receptors in bronchial and vascular smooth muscles at higher concentrations, potentially causing bronchospasm .

Structural Differences

The primary structural differences between betaxolol and Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride include:

  • The absence of the cyclopropylmethoxy moiety at the 4-position

  • The presence of five deuterium atoms at specific positions

  • A smaller molecular weight (278.83 g/mol compared to 343.89 g/mol for betaxolol hydrochloride)

Applications in Pharmaceutical Research

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride serves important functions in pharmaceutical research and development, particularly in the context of analytical chemistry and quality control.

Reference Standards

Analytical Methods Utilizing Deuterium-Labeled Compounds

The unique properties of deuterated compounds like Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride make them valuable tools in various analytical techniques used in pharmaceutical research.

Mass Spectrometry Applications

Mass spectrometry (MS) is perhaps the most important application area for deuterium-labeled compounds. The incorporation of deuterium creates a mass shift in the compound's spectral profile while maintaining nearly identical chemical behavior. This mass shift allows the labeled compound to be distinguished from its non-deuterated counterpart, making it ideal for:

  • Internal standardization in quantitative analyses

  • Metabolite identification studies

  • Pharmacokinetic investigations

  • Determination of impurity profiles in drug substances

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that relies on the use of isotopically labeled compounds. Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride can serve as an internal standard in IDMS analyses of betaxolol and related compounds, providing precise quantification even in complex matrices.

Chromatographic Methods

Though deuterium labeling primarily affects mass spectral properties, deuterated compounds can also exhibit slight differences in chromatographic behavior. These small differences can sometimes be advantageous in separating complex mixtures or identifying co-eluting compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common technique that benefits from the use of deuterated standards like Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride.

Comparison with Other Betaxolol Derivatives

Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is one of several related compounds used in pharmaceutical research and quality control. Understanding its relationship to other betaxolol derivatives provides context for its specific applications.

Deuterated Betaxolol Derivatives

Several deuterated derivatives of betaxolol are available for pharmaceutical research. Table 2 compares Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride with other deuterated betaxolol compounds.

Table 2: Comparison of Deuterated Betaxolol Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 HydrochlorideC14H19D5ClNO2278.83Missing cyclopropylmethoxy group, 5 deuterium atoms
Betaxolol-d5C18H24D5NO3312.46Intact betaxolol structure with 5 deuterium atoms
(R)-Betaxolol-d7 HydrochlorideC18H23D7ClNO3350.93R-enantiomer with 7 deuterium atoms
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5C15H15D5O3253.35Oxirane derivative with 5 deuterium atoms

Structural Analogs and Related Impurities

Research and Regulatory Significance

The importance of compounds like Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride extends beyond analytical chemistry to regulatory compliance and drug safety.

Regulatory Requirements

Pharmaceutical regulatory agencies worldwide, including the FDA, EMA, and ICH, require thorough characterization and control of impurities in drug substances and products. Reference standards such as Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride enable pharmaceutical manufacturers to meet these requirements by providing reliable means to identify and quantify specific impurities.

Quality Control in Manufacturing

In pharmaceutical manufacturing, maintaining consistent quality is paramount. Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride serves as a critical tool in quality control processes, allowing manufacturers to monitor production batches for the presence of this specific impurity and ensure they remain within acceptable limits.

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